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Compound of Interest

Compound Name:
2-(4-Chlorophenyl)-2-

hydroxypropionic acid

CAS No.: 4445-13-0

Cat. No.: B1365044 Get Quote

CAS: 4445-13-0 | Synonyms: 4-Chloro-α-methylmandelic acid; p-Chloroatrolactic acid

Executive Summary
2-(4-Chlorophenyl)-2-hydroxypropionic acid (CAS 4445-13-0) is a specialized α-hydroxy

acid (AHA) featuring a quaternary carbon center. Unlike simple mandelic acid derivatives, the

presence of the α-methyl group imparts significant steric bulk and conformational rigidity,

making this molecule a critical chiral building block and a high-value resolving agent in "Dutch

Resolution" protocols.

While often conflated in literature with metabolites of fibrate drugs (e.g., Fenofibrate

derivatives), this molecule is distinct in its C-C bond connectivity (vs. ether linkages in fibrates)

and serves primarily as a scaffold for synthesizing hindered esters and resolving racemic

amines.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6]
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Property Specification

IUPAC Name 2-(4-Chlorophenyl)-2-hydroxypropanoic acid

Molecular Formula C₉H₉ClO₃

Molecular Weight 200.62 g/mol

Physical State White to off-white crystalline solid

Melting Point 118–122 °C (Enantiopure forms often higher)

pKa
~3.5 (Predicted; stronger acid than propionic

acid due to α-OH/Cl-phenyl)

Solubility
Soluble in MeOH, EtOH, EtOAc; Sparingly

soluble in water

Chirality
Contains one stereocenter (C2); exists as (R)-

and (S)- enantiomers

Synthetic Pathways & Causality
The synthesis of CAS 4445-13-0 requires constructing a quaternary center. The choice of

pathway depends on the required scale and enantiopurity.

Pathway A: Cyanohydrin Synthesis (Industrial Standard)
Rationale: This method utilizes widely available 4-chloroacetophenone. The reaction proceeds

via a nucleophilic attack on the ketone, followed by hydrolysis. This route is preferred for bulk

production due to atom economy.

Step 1: Cyanosilylation/Hydrocyanation

Reagents: 4-Chloroacetophenone, TMSCN (Trimethylsilyl cyanide), ZnI₂ (Catalyst).

Mechanism:[1] The Lewis acid (ZnI₂) activates the carbonyl, facilitating the attack of the

cyanide equivalent.

Step 2: Acid Hydrolysis
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Reagents: Conc. HCl or H₂SO₄, Reflux.

Mechanism:[1] The nitrile (-CN) is hydrolyzed first to the amide and then to the carboxylic

acid. The silyl ether is cleaved concomitantly.

Pathway B: Grignard Addition (Lab Scale/Isotopic
Labeling)
Rationale: Useful for introducing isotopic labels (e.g., ¹³C at the carboxylate) or when avoiding

cyanide handling is critical.

Reagents: 4-Chlorophenylmagnesium bromide + Ethyl pyruvate.

Mechanism:[1] Nucleophilic addition of the Grignard reagent to the keto-ester, followed by

saponification.

Pathway Visualization
The following diagram illustrates the primary synthetic logic and the distinction from fibrate

metabolites.

Core Synthesis
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Caption: Synthesis of CAS 4445-13-0 via cyanohydrin route vs. distinction from Fenofibrate

metabolites.

Experimental Protocol: Synthesis via Cyanohydrin

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://pubs.rsc.org/en/content/articlelanding/2018/ra/c7ra13729j
https://pubs.rsc.org/en/content/articlelanding/2018/ra/c7ra13729j
https://www.benchchem.com/product/b1365044?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1365044?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: This protocol involves hazardous reagents (TMSCN). All work must be performed in a

fume hood.

Reagents:

4-Chloroacetophenone (15.4 g, 100 mmol)

Trimethylsilyl cyanide (TMSCN) (10.9 g, 110 mmol)

Zinc Iodide (ZnI₂) (Catalytic amount, ~100 mg)

Hydrochloric acid (12 M)

Procedure:

Activation: In a dry round-bottom flask under Argon, dissolve 4-chloroacetophenone in

anhydrous DCM (50 mL). Add ZnI₂.

Addition: Add TMSCN dropwise over 20 minutes. The reaction is slightly exothermic. Stir at

room temperature for 4–6 hours. Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2) for

disappearance of ketone.

Hydrolysis: Carefully concentrate the solvent. Add 6M HCl (50 mL) to the residue and reflux

for 3 hours. This converts the nitrile to the acid and cleaves the TMS group.

Workup: Cool to room temperature. The product may precipitate.[2][3] If not, extract with

Ethyl Acetate (3 x 50 mL).

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Recrystallize from Toluene/Heptane to yield white crystals.

Applications in Chiral Resolution (Dutch Resolution)
The defining application of CAS 4445-13-0 is its role in Dutch Resolution. This technique uses

a family of structurally related resolving agents to maximize the probability of forming crystalline

diastereomeric salts.
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The Problem: Resolving a racemate with a single agent (e.g., Mandelic Acid) often fails due

to the "non-crystalline salt" problem.

The Solution: Using a mixture of Mandelic Acid, p-Methylmandelic acid, and 4-Chloro-α-

methylmandelic acid (CAS 4445-13-0).

Mechanism: The structural diversity allows the racemate to "choose" the resolving agent that

forms the most stable, least soluble crystal lattice (nucleation selectivity).

Analytical Profiling
To validate the identity of CAS 4445-13-0, the following spectral data is standard.

HPLC Method (Purity & Chiral Separation)
Column: Chiralpak AD-H or OD-H (for enantiomer separation).

Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

Flow Rate: 1.0 mL/min.

Detection: UV @ 220 nm (Absorption of chlorophenyl ring).

Retention: The α-methyl group significantly alters retention compared to non-methylated

analogs.

NMR Characterization
¹H NMR (400 MHz, DMSO-d₆):

δ 12.8 (br s, 1H, COOH)

δ 7.55 (d, 2H, Ar-H, ortho to Cl)

δ 7.40 (d, 2H, Ar-H, meta to Cl)

δ 5.8 (br s, 1H, OH)

δ 1.65 (s, 3H, CH₃)
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Interpretation: The singlet at 1.65 ppm is diagnostic for the methyl group on the quaternary

carbon, distinguishing it from 4-chloromandelic acid (which would show a methine proton

~5.0 ppm).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1365044#2-4-chlorophenyl-2-hydroxypropionic-acid-
cas-4445-13-0]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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